molecular formula C10H6ClNO2 B14642904 8-Chloro-1H-2-benzazepine-1,3(2H)-dione CAS No. 56820-61-2

8-Chloro-1H-2-benzazepine-1,3(2H)-dione

Cat. No.: B14642904
CAS No.: 56820-61-2
M. Wt: 207.61 g/mol
InChI Key: RIWBBIUDGBUCND-UHFFFAOYSA-N
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Description

8-Chloro-1H-2-benzazepine-1,3(2H)-dione is a chemical compound of significant interest in medicinal and organic chemistry research. It serves as a versatile synthetic intermediate and privileged scaffold for the development of novel bioactive molecules. The core structure integrates a benzazepine ring system—a seven-membered nitrogen-containing heterocycle—fused with a dicarbonyl imide group, which is key to its molecular interactions. With a molecular formula of C10H6ClNO2 and a molecular weight of 207.61 g/mol , this compound is characterized by its chlorinated aromatic ring, which can be leveraged for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions. The 1,3-dione moiety provides a hydrogen-bonding platform that is crucial for binding to biological targets. Researchers primarily utilize this compound as a key precursor in the synthesis of more complex nitrogen-based heterocycles for pharmaceutical applications . Its structural features make it a valuable template for constructing compound libraries aimed at probing central nervous system (CNS) targets, given the pharmacological relevance of benzazepine derivatives in neurology and psychiatry. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56820-61-2

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

8-chloro-2-benzazepine-1,3-dione

InChI

InChI=1S/C10H6ClNO2/c11-7-3-1-6-2-4-9(13)12-10(14)8(6)5-7/h1-5H,(H,12,13,14)

InChI Key

RIWBBIUDGBUCND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)NC2=O)Cl

Origin of Product

United States

Theoretical and Computational Investigations of 8 Chloro 1h 2 Benzazepine 1,3 2h Dione

Quantum Chemical Characterization and Electronic Structure Analysis

To understand the fundamental properties of 8-Chloro-1H-2-benzazepine-1,3(2H)-dione , researchers would employ quantum chemical methods. Density Functional Theory (DFT) is a common and powerful approach for this type of analysis. Calculations would likely be performed with a suitable basis set (e.g., 6-311++G(d,p)) to obtain optimized molecular geometry.

From these calculations, a variety of electronic properties could be determined. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's kinetic stability and chemical reactivity. A conceptual DFT analysis could also yield insights into local reactivity through descriptors such as Fukui functions and dual descriptors, identifying electrophilic and nucleophilic sites within the molecule.

Conformational Analysis and Energy Landscape Mapping

The seven-membered azepine ring of This compound can adopt various conformations. A thorough conformational analysis would be necessary to identify the most stable, low-energy forms of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The resulting potential energy surface would reveal the global minimum energy conformation as well as other local minima and the energy barriers between them. This information is vital as the conformation of a molecule often dictates its biological activity.

Molecular Dynamics Simulations and Configurational Sampling

To explore the dynamic behavior of This compound in a condensed phase, such as in solution, molecular dynamics (MD) simulations would be performed. These simulations model the movement of atoms over time, providing a detailed view of the molecule's flexibility and intermolecular interactions with its environment. MD simulations can reveal how the molecule samples different conformations and how it interacts with solvent molecules, which is critical for understanding its behavior in a biological context.

Prediction of Molecular Interactions with Biomolecular Systems via Computational Docking

Given that benzazepine scaffolds are often investigated for their potential as therapeutic agents, molecular docking studies would be a key component of any computational investigation. This technique predicts the preferred orientation of a ligand when it binds to a target protein. For This compound , researchers would select a relevant biological target and use docking software to predict the binding mode and estimate the binding affinity. The results of such studies can provide initial hypotheses about the molecule's potential mechanism of action and guide the design of more potent analogs.

Advanced Theoretical Models for Reactivity Prediction and Mechanistic Insights

To gain a deeper understanding of the chemical reactivity of This compound , more advanced theoretical models could be applied. For instance, computational methods can be used to model reaction mechanisms, identifying transition states and calculating activation energies. This can provide valuable insights into how the molecule might be metabolized or how it could react with other molecules. Such studies are instrumental in predicting the stability and potential degradation pathways of the compound.

Synthetic Methodologies for 8 Chloro 1h 2 Benzazepine 1,3 2h Dione

Retrosynthetic Strategies and Precursor Synthesis for the Benzazepinedione Core

A logical retrosynthetic analysis of the 8-Chloro-1H-2-benzazepine-1,3(2H)-dione structure points to a ring-expansion strategy as a plausible and documented approach. The seven-membered diazepinedione ring can be envisioned as arising from the expansion of a six-membered ring fused to the benzene (B151609) core. This disconnection leads back to a substituted isoindoline-1,3-dione, specifically 5-chloro-1H-isoindole-1,3(2H)-dione, commonly known as 5-chlorophthalimide.

This key precursor, 5-chlorophthalimide, is readily accessible from 4-chlorophthalic anhydride (B1165640). The synthesis of 4-chlorophthalic anhydride itself can be achieved through several methods, including the direct chlorination of phthalic anhydride or via a Diels-Alder condensation of maleic anhydride with 2-chloro-1,3-butadiene, followed by an aromatization step.

PrecursorSynthetic MethodReagentsYield
4-Chlorophthalic Anhydride Aromatization4-chlorotetrahydrophthalic anhydride, Activated Carbon, 1,2,4-trichlorobenzene67%
4-Chlorophthalic Anhydride Electrophilic SubstitutionPhthalic anhydride, Sodium hydroxide, Chlorine gas50-60%
5-Chlorophthalimide Imidation4-chlorophthalic anhydride, Ammonia or Urea (B33335)High

This table summarizes common synthetic routes for key precursors.

Established Synthetic Routes to the this compound Scaffold

The primary established route for the construction of the 1H-2-benzazepine-1,3(2H)-dione scaffold is the photochemical ring expansion of N-substituted phthalimides. This transformation allows for the direct conversion of the five-membered imide ring into the seven-membered diazepinedione ring system.

To synthesize the target 8-chloro derivative, the synthesis would commence with N-substitution of 5-chlorophthalimide. The substituent introduced on the nitrogen atom is critical as it often incorporates the atoms needed to form the expanded ring. For instance, irradiation of N-acyl or N-alkyl phthalimides in the presence of alkenes can lead to the formation of the benzazepinedione core through a cycloaddition-rearrangement mechanism. The regiochemistry is controlled from the outset, with the chlorine atom at position 5 of the phthalimide (B116566) precursor directly translating to position 8 in the final benzazepinedione product.

Development of Novel and Efficient Synthetic Approaches

While classical methods provide a foundation, research into more efficient and versatile synthetic strategies is ongoing. These novel approaches focus on improving yields, reducing reaction times, and enhancing process safety through catalysis, photochemistry, and flow chemistry.

The direct catalytic synthesis of the 1H-2-benzazepine-1,3(2H)-dione ring system is not extensively documented in the literature. However, transition-metal catalysis, particularly with palladium, is well-established for the synthesis of the phthalimide precursors. nih.gov Methods such as palladium-catalyzed double carbonylation of o-dihaloarenes with amines provide efficient routes to N-substituted phthalimides, which are the direct precursors for photochemical ring expansion. nih.gov While catalytic ring-expansion methods for this specific scaffold are still an area for development, N-heterocyclic carbene (NHC) catalysis has been shown to be effective for the regioselective synthesis of other benzazepine derivatives, suggesting potential future applications. nih.gov

Photochemistry represents the most significant and novel approach to the benzazepinedione scaffold. The key reaction is the photochemical addition of alkenes to N-substituted phthalimides. Upon irradiation, the phthalimide moiety is excited, and it can undergo a [2+2] cycloaddition with an alkene. The resulting cyclobutane-fused intermediate is often unstable and rearranges to the seven-membered benzazepinedione ring.

The mechanism is believed to proceed via a photoinduced electron transfer (PET) from the alkene to the excited phthalimide, forming a radical ion pair. rsc.org Subsequent bond formation and rearrangement lead to the final product. The specifics of the reaction, including quantum yield and side-product formation, are influenced by the substituents on both the phthalimide ring and the alkene. rsc.org

In contrast, electrochemical synthesis for the construction of the benzazepinedione ring is not a widely reported methodology.

MethodDescriptionPrecursorsKey Features
Photochemical Ring Expansion Irradiation of N-substituted phthalimides, often with alkenes, leads to a cycloaddition-rearrangement cascade.N-substituted 5-chlorophthalimide, AlkeneDirect access to the core scaffold, mild conditions.

This table highlights the key photochemical approach to the benzazepinedione scaffold.

The photochemical synthesis of benzazepinediones is an ideal candidate for adaptation to continuous-flow chemistry. Traditional batch photochemical reactors often suffer from limitations due to the Beer-Lambert law, where light penetration decreases significantly with path length, leading to inefficient and non-uniform irradiation.

Flow photochemistry addresses these issues by using microreactors or tubing-based reactors with narrow channels. This setup ensures that the entire reaction mixture receives uniform and intense irradiation, which can dramatically accelerate reaction rates, improve yields, and minimize the formation of byproducts from over-irradiation. Furthermore, flow systems offer enhanced safety, precise control over reaction parameters like residence time and temperature, and straightforward scalability by operating the system for longer durations.

Chemo- and Orthogonality Considerations in Multi-Step Syntheses

The multi-step synthesis of complex molecules such as this compound, a substituted homophthalimide, necessitates careful strategic planning to navigate challenges of chemoselectivity and to implement orthogonal protecting group strategies. These considerations are paramount for achieving high yields and purity by ensuring that specific functional groups react in a controlled manner without unintended side reactions.

Chemoselectivity

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. In the context of synthesizing this compound, synthetic intermediates may possess multiple reactive sites. For instance, a common route to the parent 2-benzazepine-1,3-dione scaffold involves precursors containing both carboxyl and cyano groups. acs.org

A key challenge arises when a transformation is required for one group while another, similarly reactive group is present. Consider a hypothetical intermediate in the synthesis of the target compound that contains both a carboxylic acid and an ester. The reduction of the carboxylic acid to an alcohol, if desired, would require a reagent that does not simultaneously reduce the ester. Borane complexes (e.g., BH₃·THF) are often used for the selective reduction of carboxylic acids in the presence of esters, whereas a less selective reagent like lithium aluminum hydride would typically reduce both.

Another point of consideration is the aromatic chloro-substituent. While generally stable, its presence can influence the reactivity of the aromatic ring and must be compatible with all reagents used in subsequent steps. For example, certain palladium-catalyzed cross-coupling reactions or strong nucleophilic aromatic substitution conditions could potentially affect the chloro group if not carefully controlled.

The following table illustrates examples of chemoselective transformations relevant to the synthesis of functionalized benzazepines.

Transformation Target Functional Group Co-existing Functional Group(s) Chemoselective Reagent/Condition Outcome
ReductionCarboxylic AcidEster, HalogenBorane (BH₃) or catalytic hydrogenationSelective reduction of the acid to an alcohol
OxidationPrimary AlcoholSecondary Alcohol, AlkenePyridinium chlorochromate (PCC)Selective oxidation of the primary alcohol to an aldehyde
N-AlkylationImide N-HAromatic C-HBase (e.g., K₂CO₃) + Alkyl Halide (e.g., CH₃I)Selective alkylation at the nitrogen atom
HydrolysisEsterAmide, ImideMild basic (e.g., LiOH) or acidic conditionsSelective cleavage of the ester

This table presents illustrative examples of chemoselective reactions that could be applied in hypothetical multi-step syntheses of the target compound or its derivatives.

Orthogonal Protecting Groups

In syntheses where multiple functional groups of the same type (e.g., two different hydroxyl groups or a carboxyl and an imide group) are present, chemoselectivity is often insufficient. In such cases, orthogonal protecting groups are employed. jocpr.combham.ac.uk An orthogonal protection strategy allows for the selective removal of one protecting group in a molecule without affecting others. wikipedia.org This is achieved by choosing groups that are cleaved under distinctly different chemical conditions (e.g., acid-labile vs. base-labile vs. hydrogenolysis-labile). jocpr.comwikipedia.org

For a complex synthesis route towards a substituted this compound derivative, one might need to temporarily mask a carboxyl group while manipulating another part of the molecule. Later, the imide nitrogen might require protection for a specific reaction. An orthogonal strategy would be essential.

For example, a carboxylic acid could be protected as a benzyl (B1604629) (Bn) ester, while a hypothetical secondary amine elsewhere in an intermediate could be protected as a tert-butyloxycarbonyl (Boc) group. The Boc group is readily removed with acid (like trifluoroacetic acid), which would not affect the benzyl ester. Conversely, the benzyl ester can be removed by catalytic hydrogenolysis, a condition to which the Boc group is stable. This orthogonality ensures precise, stepwise deprotection and subsequent functionalization.

The table below provides examples of common orthogonal protecting groups and their distinct deprotection conditions, which could be relevant in the synthesis of complex benzazepines.

Protecting Group Functional Group Protected Deprotection Condition Orthogonal To (Examples)
Benzyl (Bn)Carboxyl (as ester), Hydroxyl, AmineH₂, Pd/C (Hydrogenolysis)Boc, Fmoc, Silyl ethers
tert-Butyloxycarbonyl (Boc)Amine, ImideStrong Acid (e.g., TFA, HCl)Bn, Fmoc, Acetates
Fluorenylmethyloxycarbonyl (Fmoc)AmineBase (e.g., Piperidine)Boc, Bn, Trityl
Silyl Ethers (e.g., TBDMS)HydroxylFluoride source (e.g., TBAF)Bn, Boc, Acetates

By carefully selecting reagents to achieve chemoselectivity and employing orthogonal protecting groups, chemists can construct complex molecular architectures like this compound and its derivatives with high precision and control.

Chemical Reactivity and Derivatization Strategies of 8 Chloro 1h 2 Benzazepine 1,3 2h Dione

Reactivity of the Dione (B5365651) Functionalities and Enolization Pathways

The 1,3-dione system within the benzazepine scaffold is a key site for chemical reactivity. The presence of two carbonyl groups flanking a methylene (B1212753) group (at the C4 position) and a nitrogen atom creates a unique electronic environment. The acidity of the protons on the carbon adjacent to the carbonyl groups can be exploited in various reactions.

Cyclic imides, in general, are important pharmacophores and are utilized as building blocks in the synthesis of natural products and drugs. beilstein-journals.org Their synthesis often involves the cyclization of amic acids. nih.gov The reactivity of the dione functionality in 8-Chloro-1H-2-benzazepine-1,3(2H)-dione can be compared to other cyclic imides, which are known to undergo a variety of chemical transformations.

Enolization is a potential pathway for reactivity, where a proton is removed from the carbon atom between the two carbonyl groups (the α-carbon) to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. The formation of the enolate is influenced by the acidity of the α-protons, which is enhanced by the electron-withdrawing effect of the adjacent carbonyl groups. The use of a suitable base can facilitate this deprotonation. A "soft enolization" approach, which involves the use of a Lewis acid and a hindered amine base, could potentially be applied to facilitate acylation at the enolizable position. organic-chemistry.org

The dione functionality can also be a target for nucleophilic attack. The carbonyl carbons are electrophilic and can react with various nucleophiles. For instance, in related cyclic imide systems, reactions with amines can lead to ring-opening, forming amide derivatives. nih.gov

Below is a table summarizing the potential reactivity of the dione functionalities:

Reaction TypeReagents and ConditionsPotential Products
Enolate FormationStrong base (e.g., LDA, NaH)Enolate intermediate
AlkylationEnolate + Alkyl halideC-alkylated derivatives
AcylationEnolate + Acyl chloride/anhydride (B1165640)C-acylated derivatives
Nucleophilic AdditionNucleophile (e.g., R-MgBr, R-Li)Hydroxy-lactam derivatives
Ring OpeningStrong nucleophile (e.g., NaOH, R-NH2)Ring-opened dicarboxylic acid or amide derivatives

Transformations Involving the Azepine Nitrogen Atom

The nitrogen atom of the azepine ring, being part of a cyclic imide, possesses a proton that can be substituted, allowing for a range of derivatization strategies. The acidity of the N-H proton is increased by the adjacent carbonyl groups, facilitating its removal by a base.

N-Alkylation: The deprotonated nitrogen acts as a nucleophile and can react with various electrophiles. N-alkylation can be achieved by treating the compound with a base followed by an alkyl halide. nih.gov This reaction introduces an alkyl group onto the nitrogen atom, which can be used to modulate the compound's physical and biological properties.

N-Acylation: Similarly, N-acylation can be accomplished by reacting the compound with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base. rsc.orgorganic-chemistry.org This leads to the formation of N-acyl derivatives. The N-acylation of heterocyclic compounds is a common strategy in medicinal chemistry to introduce various functional groups. mdpi.com

A summary of potential transformations at the azepine nitrogen is provided in the table below:

Reaction TypeReagents and ConditionsPotential Products
N-AlkylationBase (e.g., NaH, K2CO3), Alkyl halide (R-X)N-Alkyl-8-chloro-1H-2-benzazepine-1,3(2H)-dione
N-AcylationBase, Acyl chloride (RCOCl) or Anhydride ((RCO)2O)N-Acyl-8-chloro-1H-2-benzazepine-1,3(2H)-dione
Michael AdditionMichael acceptor, BaseN-(functionalized alkyl) derivatives

Reactivity of the Aryl Chloride Moiety (8-Chloro Position)

The chlorine atom at the 8-position of the aromatic ring is a versatile handle for further functionalization through reactions typical for aryl halides.

Aryl chlorides can undergo nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgchemistrysteps.com In the case of this compound, the dione functionality may provide some electron-withdrawing character to the fused benzene (B151609) ring, potentially facilitating SNAr reactions. In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. libretexts.org

The feasibility of SNAr reactions on this specific substrate would depend on the nucleophile's strength and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines could potentially displace the chloride. youtube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with aryl halides. wikipedia.orglibretexts.orgacsgcipr.org These reactions offer a broad scope for introducing a wide variety of substituents at the 8-position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comyoutube.comorganic-chemistry.org It is a highly versatile method for forming new carbon-carbon bonds, allowing for the introduction of alkyl, alkenyl, or aryl groups. rsc.orgnih.gov

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netacs.orgrsc.orgnih.gov This provides a route to vinylated derivatives.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orglibretexts.orgacsgcipr.orgnih.govorganic-chemistry.org A wide range of primary and secondary amines can be used, leading to the synthesis of various 8-amino-substituted benzazepine derivatives.

The following table summarizes key cross-coupling reactions applicable to the 8-chloro position:

Reaction NameCoupling PartnerCatalyst/Base SystemProduct Type
Suzuki-MiyauraBoronic acid/ester (R-B(OR)2)Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)8-Aryl/Alkyl/Alkenyl derivative
HeckAlkene (R-CH=CH2)Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N)8-Alkenyl derivative
Buchwald-HartwigAmine (R2NH)Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)8-Amino derivative

Exploration of Reactive Intermediates and Reaction Mechanisms

The reactions described above proceed through various reactive intermediates and mechanisms. Understanding these can aid in optimizing reaction conditions and predicting outcomes.

Enolates: As mentioned in section 4.1, enolates are key intermediates in the functionalization of the dione moiety. Their formation and stability are crucial for the success of C-alkylation and C-acylation reactions.

Meisenheimer Complexes: In SNAr reactions, the formation of a resonance-stabilized, negatively charged Meisenheimer complex is the rate-determining step. libretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups on the aromatic ring.

Palladium Catalytic Cycles: Cross-coupling reactions proceed via a catalytic cycle involving a palladium complex. The key steps in these cycles typically include oxidative addition of the aryl chloride to a Pd(0) species, transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orgyoutube.com

A preliminary mechanistic study of a novel cyclic imide synthesis suggested the involvement of radical intermediates, which was confirmed by the inhibition of the reaction in the presence of TEMPO. beilstein-journals.org While not directly applicable to the derivatization of the pre-formed this compound, it highlights the potential for radical-mediated pathways in related systems.

Design and Synthesis of Structurally Modified Analogs for Mechanistic Exploration

To further probe the reactivity and reaction mechanisms of this compound, the design and synthesis of structurally modified analogs would be invaluable.

Analogs with Modified Electronic Properties: Introducing strong electron-donating or electron-withdrawing groups on the benzene ring could be used to study their effect on the reactivity of the aryl chloride in SNAr and cross-coupling reactions. For example, the synthesis of a nitro-substituted analog would be expected to enhance the rate of SNAr reactions.

Isotopically Labeled Analogs: The use of isotopically labeled starting materials (e.g., with deuterium (B1214612) or carbon-13) can be a powerful tool for elucidating reaction mechanisms, particularly for tracking bond-forming and bond-breaking steps.

Analogs with Modified Steric Hindrance: Introducing bulky substituents near the reactive sites (the dione, the nitrogen atom, or the aryl chloride) could provide insights into the steric sensitivity of the various derivatization reactions.

The synthesis of such analogs would likely follow similar synthetic strategies to those used for the parent compound, with appropriate modifications to the starting materials. For instance, the synthesis of a 7-fluoro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione has been reported, which involved the acylation of p-fluoroaniline with succinyl chloride followed by a Friedel-Crafts reaction. orientjchem.org A similar approach could be envisioned for the synthesis of various substituted analogs of this compound.

Molecular Recognition and Ligand Target Interaction Studies in Vitro Focus for 8 Chloro 1h 2 Benzazepine 1,3 2h Dione

Biophysical Characterization of Molecular Binding Events

Currently, there are no published studies employing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the molecular binding events of 8-Chloro-1H-2-benzazepine-1,3(2H)-dione.

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the kinetics of binding and dissociation between a ligand (in this case, the benzazepine derivative) and a target molecule (e.g., a protein) immobilized on a sensor surface. The resulting data provides real-time information on the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_d_).

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to its target in solution. This method determines the binding affinity (K_a_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

Such studies would be crucial in identifying and validating potential biological targets for this compound.

Enzymatic Inhibition Kinetics and Mechanistic Enzymology

No specific data regarding the enzymatic inhibition kinetics or mechanistic enzymology for this compound has been reported in the scientific literature.

Should this compound be identified as an enzyme inhibitor, kinetic studies would be essential to elucidate its mechanism of action. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. The resulting data, often analyzed using graphical methods like Lineweaver-Burk or Dixon plots, can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This information is fundamental to understanding how the compound exerts its effect on an enzymatic target. For example, studies on other heterocyclic compounds have successfully used these methods to determine their mode of enzyme inhibition.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling (In Vitro)

There is no specific in vitro receptor binding data available for this compound.

However, research on a structurally related isomer, 8-chloro-3-hydroxy-1H-1-benzazepine-2,5-dione, has demonstrated antagonist activity at N-methyl-D-aspartate (NMDA) receptor glycine (B1666218) sites. nih.govnih.gov These studies utilized radioligand binding assays, a common technique in which a radiolabeled ligand known to bind to the receptor of interest is competed off by the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity. For instance, the affinity of 8-chloro-3-hydroxy-1H-1-benzazepine-2,5-dione was evaluated using a [3H]-5,7-dichlorokynurenic acid (DCKA) glycine site binding assay. nih.govnih.gov Similar assays would be necessary to profile the ligand-receptor interactions of this compound against a panel of receptors to determine its selectivity and potential biological targets.

Quantitative Assessment of Molecular Recognition Parameters

As no direct binding or inhibition studies have been published for this compound, there are no experimentally determined molecular recognition parameters such as the dissociation constant (K_d_) or the inhibition constant (K_i_).

For context, the related analog, 8-chloro-3-hydroxy-1H-1-benzazepine-2,5-dione, was found to have an IC_50_ value of 0.013 µM in [3H]-DCKA binding assays. nih.govnih.gov Furthermore, its functional antagonism at NMDA receptors was quantified with K_b_ values of 0.026 µM in Xenopus oocytes and 0.048 µM in cortical neurons. nih.govnih.gov The K_d_ is a measure of the affinity of a ligand for its receptor, with lower values indicating a stronger interaction. The K_i_ represents the inhibition constant for a compound, indicating its potency in inhibiting the binding of another ligand or the activity of an enzyme. The IC_50_ is the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.

The table below illustrates how such data would typically be presented.

Table 1: Illustrative Data Table for Molecular Recognition Parameters This table is for illustrative purposes only as no data exists for the title compound.

Parameter Value Target/Assay
K_d_ Data not available -
K_i_ Data not available -

Structural Biology Approaches to Ligand-Target Complex Formation

There are no published reports on the use of structural biology approaches, such as co-crystallization strategies or cryogenic electron microscopy (Cryo-EM), to study the complex formation between this compound and any biological target.

These techniques provide high-resolution, three-dimensional structures of ligand-target complexes, offering invaluable insights into the precise molecular interactions that govern binding.

Co-crystallization involves forming a crystal of the target protein while it is in a complex with the ligand. The resulting crystal is then analyzed using X-ray diffraction to determine the atomic-level structure of the binding site and the orientation of the bound ligand.

Cryo-EM is used for large protein complexes that may be difficult to crystallize. The technique involves flash-freezing the biomolecule-ligand complex in solution and imaging it with an electron microscope. Computational methods are then used to reconstruct a 3D model from thousands of 2D images.

Obtaining such structural data for this compound would be a critical step in understanding its mechanism of action and could guide the rational design of more potent and selective derivatives.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 8 Chloro 1h 2 Benzazepine 1,3 2h Dione Derivatives

Systematic Design of Analogs for SAR Probing

The cornerstone of any SAR investigation is the systematic design and synthesis of analogs to probe the chemical space around a lead compound. For the parent molecule, 8-Chloro-1H-2-benzazepine-1,3(2H)-dione, medicinal chemists would typically pursue modifications at several key positions to understand their impact on biological activity.

The primary points for modification include:

The N-2 Position: The nitrogen atom of the imide functionality is a prime site for substitution. Introducing a variety of alkyl, aryl, and functionalized chains would probe for steric tolerance, hydrophobic interactions, and potential hydrogen bonding opportunities within the target's binding pocket.

The Aromatic Ring: Modifications to the benzene (B151609) ring, beyond the existing 8-chloro substituent, are critical. This involves altering the position of the chlorine atom (e.g., to the 6, 7, or 9 positions) or replacing it with other halogens (F, Br, I) to modulate electronic and lipophilic properties. Introducing other small groups (e.g., methyl, methoxy) would further define the steric and electronic requirements for activity.

The Azepine Ring: While more synthetically challenging, modifications to the seven-membered ring, such as introducing substituents or altering its saturation, could be explored to understand the role of the ring's conformation and bulk.

A systematic approach to analog design is illustrated in the table below.

Table 1: Hypothetical Analog Design Strategy for SAR Probing
Modification SiteR-Group / ModificationRationale for Modification
N-2 Position-H (Parent)Baseline compound
N-2 Position-CH₃, -CH₂CH₃Probe for small hydrophobic pockets
N-2 Position-CH₂(C₆H₅) (Benzyl)Investigate tolerance for bulky, aromatic groups (π-π stacking)
N-2 Position-(CH₂)₂OHIntroduce hydrogen bond donor/acceptor capability
Aromatic Ring (Position 8)-F, -Br, -IEvaluate effect of halogen size and electronegativity (halogen bonding)
Aromatic Ring (Position 8)-CH₃, -CF₃Compare effects of electron-donating vs. electron-withdrawing groups
Aromatic Ring (Position 7)-Cl, -F, -CH₃Probe for positional isomeric effects on binding affinity

Identification of Key Structural Determinants for Molecular Interaction

Upon synthesizing and testing the designed analogs, the resulting biological activity data would be analyzed to identify the structural features essential for molecular recognition and effect. Key determinants for the this compound scaffold would likely include:

The Imide Moiety: The two carbonyl groups (C=O) are strong hydrogen bond acceptors. A consistent loss of activity upon their chemical reduction or removal would confirm their essential role in anchoring the ligand to its biological target.

The 8-Chloro Substituent: The potency of analogs would be highly sensitive to the nature and position of the substituent on the aromatic ring. A comparison between 8-chloro, 8-bromo, and 8-methyl analogs could reveal whether a specific electronic effect (electron-withdrawing) or a potential for halogen bonding is crucial for high-affinity binding. nih.govnih.gov In many heterocyclic scaffolds, a chloro group at a specific position is found to be critical for potent activity.

N-2 Substituent Volume and Functionality: A clear relationship often emerges between the size, shape, and chemical nature of the N-2 substituent and biological activity. For instance, if small alkyl groups enhance activity while bulky groups diminish it, this would imply a sterically constrained binding pocket. Conversely, if long, flexible chains with hydrogen-bonding moieties prove beneficial, it would suggest an exit vector towards a more solvent-exposed region of the target.

The Benzene Ring: The aromatic ring itself is a key determinant, likely participating in hydrophobic or π-π stacking interactions. A dramatic drop in activity upon saturation of this ring would underscore its importance.

Development and Validation of QSAR Models

QSAR studies aim to create a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model would be developed by:

Assembling a Dataset: A training set of 20-30 analogs with a wide range of biological activities would be compiled.

Calculating Descriptors: For each analog, a large number of molecular descriptors would be calculated, including electronic (e.g., Hammett constants), hydrophobic (e.g., LogP), steric (e.g., molar refractivity), and topological descriptors.

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is generated that best correlates a combination of these descriptors with the observed biological activity (e.g., pIC₅₀).

Model Validation: The model's robustness and predictive power are rigorously tested. Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. nih.gov External validation is performed by using the model to predict the activity of a separate test set of compounds not used in model generation.

Table 2: Typical Statistical Parameters for QSAR Model Validation
ParameterSymbolAcceptable ValueDescription
Correlation Coefficient> 0.8Measures the correlation between predicted and observed activities for the training set.
Cross-validation Coefficient (LOO)> 0.5A measure of the internal predictive ability of the model. nih.gov
Standard Error of EstimateSEELowMeasures the absolute error in the activity predictions for the training set.
Predictive Correlation Coefficient (Test Set)r²_pred> 0.6Measures the correlation between predicted and observed activities for the external test set.

A validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling identifies the 3D spatial arrangement of essential chemical features that a molecule must possess to be recognized by its target. nih.gov Based on a set of active this compound analogs, a ligand-based pharmacophore model could be generated.

The key pharmacophoric features of this scaffold would likely be:

Two Hydrogen Bond Acceptors (HBA): Corresponding to the two carbonyl oxygen atoms of the dione (B5365651) ring.

One Aromatic Ring (AR): Representing the chloro-substituted benzene ring, crucial for hydrophobic or stacking interactions.

One Hydrophobic Feature (HY): This could be mapped onto the aromatic ring or a specific hydrophobic substituent at the N-2 position.

Halogen Bond Donor (HBD): The 8-chloro group could potentially act as a halogen bond donor, a specific and directional interaction that is increasingly recognized in drug design.

This pharmacophore model serves as a 3D query to search virtual databases for structurally diverse compounds that match the required feature arrangement, potentially identifying novel scaffolds with the desired biological activity.

Conformational Preferences and Their Influence on Ligand-Target Binding

The seven-membered azepine ring in the this compound scaffold is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by the molecule upon binding to its target (the "bioactive conformation") is critical for activity.

Computational chemistry methods, such as molecular mechanics and quantum mechanics, are used to calculate the energy of different possible conformations. These studies can reveal the most stable conformers in solution. For related benzazepine systems, it has been found that chair-like conformations are often the most probable receptor-bound conformations. nih.gov

Understanding conformational preferences is vital because the relative orientation of key functional groups changes with each conformation. For example, an N-2 substituent might be in an axial-like or equatorial-like position depending on the ring pucker, which would drastically alter its interaction with the target protein. To validate a hypothesized bioactive conformation, chemists can design and synthesize conformationally restricted analogs, where the flexible azepine ring is locked into a specific shape. If these rigid analogs retain or enhance activity, it provides strong evidence for the proposed binding mode. nih.gov

Advanced Analytical and Spectroscopic Characterization in Mechanistic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Dynamic Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the molecular structure. For 8-Chloro-1H-2-benzazepine-1,3(2H)-dione, standard ¹H and ¹³C NMR would confirm the basic connectivity, while advanced techniques reveal its dynamic nature.

The seven-membered benzazepine ring is not planar and is expected to be flexible, undergoing conformational exchange processes such as ring inversion. acs.orgyoutube.com Studies on similar N-substituted 2-benzazepine systems have shown that the ring can exist in two puckered, mirror-image conformations, with techniques like variable-temperature (VT) NMR being crucial to study the interconversion. researchgate.netrsc.org As the temperature is lowered, the rate of this exchange slows down. This process, known as dynamic NMR, would manifest as a broadening of the signals for the methylene (B1212753) protons (H-4 and H-5) and eventually their decoalescence into separate signals at lower temperatures. libretexts.orgbeilstein-journals.org From the coalescence temperature, the free-energy barrier (ΔG‡) for the ring inversion can be calculated, providing quantitative data on the ring's flexibility. For similar benzazepine rings, this barrier is around 11 kcal/mol. rsc.org

Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity between the aliphatic H-4 and H-5 protons and the coupling patterns of the aromatic protons (H-6, H-7, H-9).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
C-1-~168Imide Carbonyl
N-H (2)~8.0-9.5 (broad s)-Imide proton, exchangeable
C-3-~167Imide Carbonyl
C-4~3.0 (t)~35Methylene adjacent to C-5 and C-3a
C-5~2.8 (t)~45Methylene adjacent to aromatic ring and C-4
C-6~7.4 (d)~130Aromatic proton ortho to C-5
C-7~7.3 (dd)~128Aromatic proton ortho to Cl
C-8-~135Aromatic carbon bearing Cl
C-9~7.6 (d)~132Aromatic proton ortho to imide nitrogen

Mass Spectrometry-Based Approaches for Reaction Pathway Intermediates and Metabolite Identification (In Vitro)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound (C₉H₆ClNO₂), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak at approximately a 3:1 ratio, which is indicative of the presence of a single chlorine atom. miamioh.edu The fragmentation pattern would likely involve initial cleavages characteristic of cyclic imides and aromatic chlorides. nih.govlibretexts.org

Plausible Fragmentation Pathways:

Loss of CO: A common fragmentation for cyclic diones is the loss of a carbonyl group (28 Da).

Loss of Cl: Cleavage of the carbon-chlorine bond would result in a fragment at M-35 Da.

Ring Cleavage: The seven-membered ring could undergo cleavage to produce various smaller fragments.

Table 2: Predicted Key Mass Fragments for this compound Molecular Weight: 195.01 g/mol (for ³⁵Cl)

m/z ValueIon FormulaLikely Origin
195/197[C₉H₆ClNO₂]⁺Molecular Ion (M⁺)
167/169[C₈H₆ClNO]⁺[M - CO]⁺
160[C₉H₆NO₂]⁺[M - Cl]⁺
132[C₈H₆NO]⁺[M - Cl - CO]⁺

In the context of drug development, understanding a compound's metabolism is crucial. In vitro studies using human liver microsomes (HLMs) coupled with liquid chromatography-high resolution mass spectrometry (LC-HRMS) can identify potential metabolites. nih.govmdpi.com For a chlorinated aromatic compound like this, common metabolic transformations would include: researchgate.netnih.govchiron.no

Hydroxylation: Addition of an oxygen atom (+16 Da), typically on the aromatic ring.

Dechlorination: Replacement of the chlorine atom with a hydrogen atom (-34 Da).

Oxidative Dechlorination/Hydroxylation: Replacement of Cl with an OH group (-18 Da net change).

Carbonyl Reduction: Reduction of one or both of the imide carbonyls to hydroxyl groups (+2 Da per reduction).

These approaches allow for the early identification of metabolic pathways and the characterization of potential transformation products.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by the characteristic vibrations of the imide group. Two strong absorption bands for the carbonyl (C=O) stretching would be expected, corresponding to symmetric and asymmetric stretching modes. researchgate.net Other key absorptions would include the N-H stretch of the imide, aromatic and aliphatic C-H stretches, and the C-Cl stretch.

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While the carbonyl stretches would also be visible, Raman is often more sensitive to non-polar bonds. Therefore, the C-C stretching vibrations within the aromatic ring and the C-Cl stretch would likely produce strong signals.

The combination of FT-IR and Raman provides a more complete vibrational profile. Subtle shifts in peak positions can give clues about intermolecular interactions, such as the hydrogen bonding involving the N-H and C=O groups, which would be particularly relevant in the solid state.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Notes
N-H stretch (imide)3200-3100 (broad)WeakBroadened due to H-bonding
C-H stretch (aromatic)3100-3000Strong
C-H stretch (aliphatic)2980-2850MediumCH₂ groups in the 7-membered ring
C=O stretch (asymmetric)~1760MediumImide carbonyls
C=O stretch (symmetric)~1710MediumImide carbonyls
C=C stretch (aromatic)1600, 1475Strong
C-N stretch (imide)~1350Weak
C-Cl stretch800-600Strong

X-ray Crystallography and Solid-State Characterization of Polymorphs or Co-crystals

While no crystal structure for this compound is currently available in public databases, single-crystal X-ray diffraction would be the definitive method for determining its precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles, unequivocally establishing the conformation of the seven-membered ring (e.g., boat, chair, or twist conformation). researchgate.net

A key feature revealed by crystallography would be the nature of intermolecular interactions. The presence of both a hydrogen bond donor (the N-H group) and acceptors (the two carbonyl oxygens) makes strong N-H···O=C hydrogen bonding highly probable. researchgate.net These interactions could link molecules into dimers, chains, or more complex three-dimensional networks, governing the crystal packing. nih.gov

Furthermore, many organic molecules can exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs would have the same chemical composition but different crystal lattice arrangements. This can lead to different physical properties. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are key techniques used to screen for and characterize different polymorphic forms or co-crystals.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignments and Conformational Studies

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules. nih.gov

The parent molecule, this compound, is achiral. It does not possess any stereocenters and has a plane of symmetry passing through the N-H bond and bisecting the C4-C5 bond (assuming rapid conformational averaging). Therefore, it will not exhibit a CD or ORD signal. researchgate.net

Preclinical Biological Evaluation Strategies in Vitro Focus of 8 Chloro 1h 2 Benzazepine 1,3 2h Dione

Development and Validation of Cell-Based Assays for Target Engagement

The initial step in evaluating 8-Chloro-1H-2-benzazepine-1,3(2H)-dione would be to confirm that it can enter cells and interact with its intended molecular target. This is known as target engagement. A variety of cell-based assays can be developed for this purpose, with the specific choice depending on the nature of the target.

Hypothetical Target Engagement Assay Strategies:

Assay TypePrincipleExample Application for a Hypothetical Target
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding.A cell line expressing the target protein would be treated with this compound, heated, and the amount of soluble target protein would be quantified to determine if the compound conferred stability.
NanoBRET™/BRET Assays A proximity-based assay that measures the interaction between a target protein fused to a luciferase and a fluorescently labeled tracer or the compound itself.If the target is a receptor, a cell line would be engineered to express the luciferase-tagged receptor. The ability of this compound to displace a fluorescent tracer would be measured.
Immunofluorescence/High-Content Imaging Visualizes the subcellular localization of the target protein and any changes induced by the compound.This could be used to see if this compound causes the translocation of its target protein from the cytoplasm to the nucleus, for example.

Validation of these assays would be crucial and would involve demonstrating their robustness, reproducibility, and sensitivity using known positive and negative control compounds.

High-Throughput Screening (HTS) Methodologies for In Vitro Activity Profiling

Once a reliable assay is established, high-throughput screening (HTS) methodologies could be employed to test this compound against a broader panel of biological targets or in various cell lines to understand its activity profile. This would typically involve miniaturized versions of the assays in 384- or 1536-well plate formats.

Example HTS Campaign Workflow:

Primary Screen: this compound would be tested at a single, high concentration across a large number of assays (e.g., a panel of receptor binding assays or cell viability assays in different cancer cell lines).

Dose-Response Confirmation: "Hits" from the primary screen would be re-tested at multiple concentrations to confirm their activity and determine potency (e.g., IC₅₀ or EC₅₀ values).

Secondary Assays: Compounds confirmed as active would be further characterized in more complex, physiologically relevant secondary assays.

Mechanistic Cell Biology Studies (e.g., Pathway Analysis, Signaling Cascade Modulation)

To understand how this compound exerts its effects, a series of mechanistic studies would be undertaken. These studies aim to elucidate the downstream consequences of the compound binding to its target.

Common Mechanistic Study Approaches:

Study TypeObjectiveMethodology
Phospho-protein Profiling To determine if the compound affects key signaling pathways.Western blotting or multiplex immunoassays (e.g., Luminex) to measure changes in the phosphorylation status of proteins like AKT, ERK, or STAT3 after treatment with the compound.
Gene Expression Analysis To identify changes in gene transcription resulting from compound activity.RNA sequencing (RNA-Seq) or quantitative PCR (qPCR) to assess changes in the expression of target-related genes.
Metabolomic Profiling To understand the impact on cellular metabolism.Mass spectrometry-based analysis of intracellular metabolites to see if the compound alters key metabolic pathways.

These studies would provide a detailed picture of the compound's mechanism of action at a cellular level.

Assessment of Compound Specificity and Selectivity in In Vitro Systems

A critical aspect of preclinical evaluation is to determine whether this compound is selective for its intended target. Off-target effects can lead to toxicity. Selectivity is typically assessed by screening the compound against a panel of related and unrelated proteins.

Selectivity Profiling Panels:

Kinase Panels: If the target is a protein kinase, the compound would be tested against a large panel of other kinases (e.g., the Eurofins SafetyScreen44™ Kinase Panel) to identify any unintended inhibitory activity.

Receptor/Ion Channel Panels: For compounds targeting G-protein coupled receptors (GPCRs) or ion channels, broad screening panels are used to assess activity at other members of these families.

General Safety Panels: A standard panel, such as the CEREP Safety Panel, would be used to screen for interactions with a wide range of targets known to be associated with adverse drug reactions.

The results would be expressed as a selectivity ratio, comparing the potency at the intended target to the potency at off-targets.

Early-Stage ADME (Absorption, Distribution, Metabolism, Excretion) Assessment in In Vitro Models

Before a compound can be considered for in vivo testing, it is essential to evaluate its fundamental drug-like properties using in vitro models. This early assessment of ADME helps to identify potential liabilities that could prevent the compound from being effective in a whole organism.

Standard In Vitro ADME Assays:

ADME ParameterAssayPurpose
Absorption Caco-2 Permeability AssayTo predict intestinal absorption by measuring the rate at which the compound crosses a monolayer of human intestinal cells.
Metabolism Microsomal Stability AssayTo assess metabolic stability by incubating the compound with liver microsomes and measuring its rate of degradation.
Metabolism Cytochrome P450 (CYP) Inhibition AssayTo determine if the compound inhibits major drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6), which could lead to drug-drug interactions.
Distribution Plasma Protein Binding AssayTo measure the extent to which the compound binds to plasma proteins, which affects its availability to reach the target tissue.

The data from these assays would be used to build an early profile of the pharmacokinetic properties of this compound and guide any necessary chemical modifications to improve its properties.

Metabolic Pathways and Biotransformation Studies in Vitro Context of 8 Chloro 1h 2 Benzazepine 1,3 2h Dione

Identification of Key In Vitro Metabolic Enzymes and Pathways

There is no publicly available scientific literature that identifies the key in vitro metabolic enzymes or pathways involved in the biotransformation of 8-Chloro-1H-2-benzazepine-1,3(2H)-dione.

Characterization of In Vitro Metabolite Structures and Their Formation Pathways

No studies characterizing the structures of in vitro metabolites of this compound or their formation pathways have been found in the public domain.

Role of Cytochrome P450 Enzymes and Other Biotransformation Systems (In Vitro)

Specific data on the role of cytochrome P450 enzymes or other biotransformation systems in the in vitro metabolism of this compound is not available in published research.

Stability Studies in In Vitro Biological Matrices

There are no available published studies that have assessed the stability of this compound in in vitro biological matrices such as plasma, microsomes, or hepatocytes.

Prediction of In Vitro Metabolic Hot Spots via Computational Approaches

A search of scientific literature did not yield any computational studies predicting the in vitro metabolic hot spots for this compound.

Future Research Directions and Conceptual Advancements for 8 Chloro 1h 2 Benzazepine 1,3 2h Dione Research

Integration with Chemical Biology Tools and Probes

A promising future avenue lies in the development of 8-Chloro-1H-2-benzazepine-1,3(2H)-dione derivatives as chemical biology tools. By functionalizing the core scaffold, it can be transformed from a passive modulator into an active probe for studying complex biological systems.

Potential applications include:

Fluorescent Probes: Attaching a fluorophore to a non-critical position on the benzazepinedione molecule could allow for real-time visualization of its interaction with biological targets, such as NMDA receptors in neuronal tissue. This would enable detailed studies of receptor distribution, trafficking, and dynamics in living cells.

Affinity-Based Probes: Immobilizing the compound on a solid support could facilitate affinity chromatography experiments to isolate and identify its binding partners from cell lysates, potentially uncovering novel targets or off-target effects.

Photo-affinity Labels: Incorporating a photoreactive group would allow for the creation of probes that, upon photoactivation, form a covalent bond with their biological target. This technique is invaluable for definitively identifying the binding site of a ligand on its target protein, providing crucial information for structure-based drug design.

These chemical biology tools would provide a deeper understanding of the molecular mechanisms underlying the activity of benzazepinedione compounds, accelerating further therapeutic development.

Exploration of Novel Therapeutic or Diagnostic Modalities Beyond Current Applications

While initial research has focused on the antagonism of glutamate (B1630785) receptors like NMDA and AMPA, the benzazepinedione scaffold is ripe for exploration in other therapeutic and diagnostic areas. acs.orgnih.gov The concept of "privileged scaffolds" suggests that certain molecular frameworks can interact with multiple, diverse biological targets. nih.govnih.gov

Future therapeutic and diagnostic explorations could include:

Novel Neurological Targets: Given its activity at excitatory amino acid receptors, the scaffold could be investigated for efficacy in a broader range of CNS disorders, including anxiety, epilepsy, and neurodegenerative diseases where glutamate excitotoxicity is implicated.

Enzyme Inhibition: Structurally related heterocyclic diones have shown activity as enzyme inhibitors. For instance, 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B12951154) has been identified as a potent D-amino acid oxidase (DAAO) inhibitor with analgesic effects. nih.gov This suggests that the this compound scaffold could be screened against various enzyme families, such as kinases or proteases, to identify new therapeutic applications, potentially in oncology or inflammatory diseases.

Diagnostic Imaging Agents: By labeling the molecule with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F), it could be developed into a PET (Positron Emission Tomography) ligand. Such an agent would allow for the non-invasive imaging and quantification of its target receptors in the human brain, serving as a powerful diagnostic tool for neurological conditions and a method for confirming target engagement in clinical trials.

Application in Advanced Materials Science or Supramolecular Chemistry

The structural features of this compound—a rigid, planar aromatic system combined with hydrogen bond donors and acceptors in the dione (B5365651) moiety—make it an attractive candidate for applications in materials science. Supramolecular interactions are pivotal in the design of functional materials and drug delivery systems. rsc.org

Potential materials science applications include:

Self-Assembling Systems: The molecule's ability to form intermolecular hydrogen bonds and engage in π-π stacking interactions could be exploited to create well-ordered supramolecular structures, such as organogels, liquid crystals, or nanofibers. warwick.ac.uk These materials could have applications in electronics, sensing, or controlled-release drug formulations.

Co-crystal Engineering: Forming co-crystals with other active pharmaceutical ingredients (APIs) could modify important physicochemical properties like solubility, stability, and bioavailability. The predictable hydrogen bonding patterns of the dione structure make it an excellent component for crystal engineering.

Polymer Science: The benzazepinedione moiety could be incorporated as a monomer into polymers. The resulting materials could possess unique thermal, mechanical, or photophysical properties derived from the rigid, aromatic nature of the scaffold, potentially finding use in high-performance plastics or organic electronics.

Development of Sustainable and Green Synthetic Methodologies

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. osti.gov Future research should focus on developing more sustainable synthetic routes to this compound and its derivatives, moving away from hazardous reagents and energy-intensive processes.

Key strategies for greener synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and energy consumption while increasing yields. nih.gov

Catalyst-Free Reactions: The development of dearomative rearrangement reactions provides a pathway to benzazepine scaffolds with high atom-, step-, and redox-economy, avoiding the need for metal catalysts. nih.govresearchgate.net

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a core tenet of green chemistry.

Avoiding Toxic Reagents: Designing synthetic pathways that circumvent the use of toxic reagents, such as phosgene (B1210022) derivatives, is crucial for improving the safety and sustainability of the manufacturing process. osti.gov

Table 1: Comparison of Synthetic Approaches for Benzazepine Scaffolds

Feature Traditional Synthetic Methods Potential Green Methodologies
Energy Input Often requires prolonged heating under reflux. Microwave-assisted synthesis can significantly reduce reaction times and energy usage. nih.gov
Catalysts May rely on heavy metal catalysts. Catalyst-free dearomative rearrangements or use of biocatalysts. nih.gov
Atom Economy Multi-step syntheses can generate significant waste. Tandem or one-pot reactions that build complexity efficiently improve atom economy. researchgate.net
Reagents May use toxic or hazardous chemicals. Selection of non-toxic starting materials and reagents, such as using urea (B33335) as a carbonyl source. osti.gov
Solvents Often uses chlorinated or other hazardous organic solvents. Use of water, supercritical fluids, or solvent-free conditions.

Emerging Paradigms in Ligand Design and Target Validation for Benzazepinedione Scaffolds

Advances in computational chemistry and molecular biology are transforming drug discovery. Applying these paradigms to the benzazepinedione scaffold will be essential for developing next-generation therapeutics.

Computational and In Silico Design: Computer-aided design can accelerate the development of new ligands. acs.org By modeling the interaction of the benzazepinedione scaffold with various biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving time and resources.

Multi-Target Ligand Design: For complex multifactorial diseases, drugs that modulate multiple targets simultaneously can be more effective. The benzazepinedione scaffold, as a potential privileged structure, is an ideal starting point for designing multi-target ligands that could, for example, concurrently inhibit an enzyme and antagonize a receptor involved in a disease pathway. nih.gov

Modern Target Validation: Unequivocally confirming the biological target of a compound is critical. Future research must employ robust target validation methods to ensure that the observed therapeutic effect is due to modulation of the intended target. nih.gov

Table 2: Modern Methods for Target Validation

Method Type Technique Description
Genetic Methods Gene Knockout/Knockdown (e.g., CRISPR, siRNA) The gene for the putative target protein is deleted or its expression is silenced. The inability of the compound to elicit a cellular response in these modified cells provides strong evidence for the target. nih.gov
Chemical Methods Affinity Chromatography An analog of the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate for identification.
Photo-affinity Labeling A photoreactive version of the compound is used to create a covalent link to its target upon UV irradiation, allowing for definitive identification.
Biophysical Methods Surface Plasmon Resonance (SPR) Measures the direct binding interaction between the compound and a purified target protein in real-time.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding of a compound to its target, providing a complete thermodynamic profile of the interaction.

By embracing these future research directions, the scientific community can continue to build upon the initial promise of the this compound scaffold, paving the way for novel therapeutics, advanced materials, and a deeper understanding of fundamental chemical and biological processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.